![molecular formula C17H26N2O4S B2577347 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢-1,5-苯并噁氮杂卓-7-基)丙烷-1-磺酰胺 CAS No. 922104-73-2](/img/structure/B2577347.png)
N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢-1,5-苯并噁氮杂卓-7-基)丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物与所讨论的化合物具有结构相似性,据报道具有显著的抗病毒活性。 例如,某些吲哚衍生物已显示出对流感 A 病毒和柯萨奇 B4 病毒具有抑制活性 。 这表明我们的化合物有可能被合成成针对特定病毒病原体的衍生物,从而有助于开发新的抗病毒药物。
抗炎和镇痛特性
一些吲哚衍生物已表现出抗炎和镇痛活性,与吲哚美辛和塞来昔布等已知药物相当 。 这表明该化合物可以用于探索其在各种医疗条件下减少炎症和疼痛的潜力,为现有药物提供另一种选择。
抗 HIV 潜力
对吲哚衍生物的研究也发现了具有抗 HIV 活性的化合物,抑制了感染细胞中 HIV-1 和 HIV-2 株的复制 。 通过研究构效关系,可以修改该化合物以增强其对 HIV 的功效,为艾滋病治疗提供新的途径。
抗肿瘤应用
吲哚的结构框架存在于许多具有抗肿瘤潜力的化合物中。 已针对 C6(大鼠神经胶质瘤)和 HepG2(人肝癌细胞)等癌细胞系评估了特定衍生物,结果令人鼓舞 。 因此,该化合物可以作为开发新型抗癌药物的先导结构。
抗菌作用
吲哚衍生物以其广谱抗菌作用而闻名,包括抗菌、抗真菌和抗原生动物活性 。 这表明我们的化合物在合成新的抗菌剂方面具有价值,特别是在对抗耐抗生素菌株方面。
酶抑制
含有吲哚核的化合物已被发现抑制各种酶,这对于治疗阿尔茨海默病和帕金森病等疾病至关重要 。 可以研究所讨论的化合物调节酶活性的能力,从而在神经退行性疾病中具有潜在的治疗应用。
生物活性
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzoxazepines, characterized by a fused benzene and oxazepine ring system. Its molecular formula is C19H26N2O3S, with a molecular weight of approximately 358.49 g/mol. The synthesis typically involves multi-step organic reactions that can include:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions.
- Alkylation : Introduction of dimethyl and propyl groups.
- Amide Bond Formation : Attaching the sulfonamide moiety.
The biological activity of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Pharmacological Properties
Research indicates that compounds within this class exhibit diverse pharmacological properties:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 10 | Significant growth inhibition |
MCF7 (Breast) | 15 | Moderate growth inhibition |
A549 (Lung) | 20 | Weak growth inhibition |
These results indicate that structural modifications can enhance or diminish biological activity.
In Vivo Studies
Animal model studies further support the antitumor efficacy observed in vitro. For example:
- A study on mice bearing tumor xenografts showed a reduction in tumor size when treated with the compound at a dosage of 50 mg/kg body weight over two weeks.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide. Acute toxicity studies reveal a relatively low toxicity profile at therapeutic doses but warrant further investigation into chronic exposure effects.
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOCAMVLVGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。